N-Boc-N,3-dimethyl-L-valine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-N,3-dimethyl-L-valine can be synthesized through the protection of the amino group of L-valine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar methods but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N,3-dimethyl-L-valine primarily undergoes reactions involving the removal of the Boc protecting group. This deprotection can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid
Protection: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine
Major Products Formed
The major product formed from the deprotection of this compound is N,3-dimethyl-L-valine, which can then be used in further synthetic applications .
Scientific Research Applications
N-Boc-N,3-dimethyl-L-valine is widely used in scientific research, particularly in the synthesis of peptides and other complex organic molecules. Its ability to protect the amino group makes it valuable in multi-step synthesis processes where selective protection and deprotection are required . Additionally, it is used in the development of pharmaceuticals and biologically active compounds .
Mechanism of Action
The primary function of N-Boc-N,3-dimethyl-L-valine is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-L-valine
- N-Boc-N-methyl-L-valine
- N-Boc-L-leucine
Uniqueness
N-Boc-N,3-dimethyl-L-valine is unique due to the presence of two methyl groups on the valine side chain, which can influence its steric and electronic properties. This makes it particularly useful in the synthesis of peptides where specific steric hindrance is required .
Properties
IUPAC Name |
(2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)13(7)10(16)17-12(4,5)6/h8H,1-7H3,(H,14,15)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJPLIDRGZFUOC-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209696 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136092-79-0 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136092-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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